Hexanamide, N-hydroxy-
Overview
Description
Molecular Structure Analysis
The molecular structure of N-hydroxyurea, a compound closely related to N-hydroxy-hexanamide, has been studied using density functional theory (DFT) calculations. The study revealed that N-hydroxyurea exists in several tautomeric and rotameric forms that are very close in energy. The hydroxamic tautomer was found to be more stable than the hydroximic structure by approximately 42 kJ/mol. The most stable conformer of N-hydroxyurea is non-planar, with the OH hydrogen atom positioned out of the plane of heavy atoms. In the anion form, an intramolecular hydrogen bond stabilizes the structure, leading to more planar conformations. The study also indicated that N-hydroxyurea is a weak acid in the gas phase and can act as an oxygen base, with the hydroximic tautomer being protonated with almost the same probability as the hydroxamic tautomer .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of N-hydroxy-hexanamide, they do provide insights into related compounds. For instance, hydroxycinnamic acid derivatives, which are phenolic compounds, are synthesized through the Mavolanate-Shikimate biosynthesis pathways in plants . These pathways could potentially be modified or mimicked to synthesize N-hydroxy-hexanamide and its derivatives.
Chemical Reactions Analysis
The chemistry of hydroxamic acids and N-hydroxyimides, which are structurally related to N-hydroxy-hexanamide, involves several key reactions. One such reaction is the Lossen rearrangement of O-acylated hydroxamic acids, which leads to the formation of isocyanates or their reaction products. This rearrangement and other reactions involving hydroxamic acids could provide insights into the reactivity and potential transformations of N-hydroxy-hexanamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-hydroxy-hexanamide can be inferred from studies on similar compounds. For example, N,N'-1,2-ethanediyl-bis(6-hydroxy-hexanamide) has been studied for its crystallization behavior from melt or superheated water. The research showed that the crystalline transitions observed in this bisamide-diol are not the same as those observed in polyamides, but they share a common origin related to electron exchange between hydrogen bonding moieties and conformational changes in the aliphatic sequences . This suggests that N-hydroxy-hexanamide may also exhibit unique phase transitions and crystallization behavior, particularly when interacting with water molecules.
Scientific Research Applications
Pest and Disease Resistance in Cereals Hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones, related to N-hydroxy-hexanamide, are extensively studied for their role in host plant resistance to pests and diseases. They are crucial in defending cereals against insects, fungi, bacteria, detoxifying herbicides, and contributing to allelopathic effects in crops (Niemeyer, 1988).
Chromatographic Applications N-(2-hydroxy-ethoxyethyl)-hexanamide, a compound related to N-hydroxy-hexanamide, has been studied as a liquid chromatographic mobile phase modifier. Its comparison with similar compounds has revealed significant effects on retention in chromatographic processes (Gangoda & Gilpin, 1988).
Antileukemia Research A specific derivative, N‐hydroxy‐6‐({(2E)‐2‐[(3‐nitrophenyl)methylidene]hydrazinecarbothioyl}amino)hexanamide, has shown potential as an antileukemia agent. It inhibits the proliferation of drug-resistant K562/A02 cells overexpressing P‐gp and induces apoptosis, suggesting its promise in leukemia treatment (Gu et al., 2020).
Anticancer Drug Delivery Studies on hydroxyethyl starch (HES) as a carrier for methotrexate, an anticancer drug, indicate the potential of HES (structurally related to N-hydroxy-hexanamide) in improving drug delivery and treatment efficacy in anticancer therapies (Goszczyński et al., 2014).
Crystallography and Water Interaction Studies Research on N,N'-1,2-ethanediyl-bis(6-hydroxy-hexanamide) crystals, which bear structural similarities to N-hydroxy-hexanamide, has provided insights into the interactions of water with these types of crystals. This has implications for understanding hydrogen bonding geometries in related compounds (Hess et al., 2009).
Analytical Chemistry and Sugar Estimation Studies involving n-hexanamide (related to N-hydroxy-hexanamide) have explored its interference in the estimation of sugars by reductometric methods, contributing to the field of analytical chemistry (Strange et al., 1955).
Safety And Hazards
“Hexanamide, N-hydroxy-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
properties
IUPAC Name |
N-hydroxyhexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5-6(8)7-9/h9H,2-5H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPKDESKJMMUSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063405 | |
Record name | Hexanamide, N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanamide, N-hydroxy- | |
CAS RN |
4312-93-0 | |
Record name | N-Hydroxyhexanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4312-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanohydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanamide, N-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanamide, N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanohydroxamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXANOHYDROXAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72TN2MYC5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.